Lipophilicity Shift: Reduced logP vs. Unsubstituted 2-Pyridylethylamine
The target compound exhibits a computed XLogP3 of -0.6, which is 0.7 log units lower than the XLogP3 of 0.1 observed for the unsubstituted analog 2-(pyridin-2-yl)ethanamine [1][2]. This difference in lipophilicity is statistically significant and reflects the presence of the two methoxy groups . In drug discovery, a logP shift of this magnitude can alter passive membrane permeability, aqueous solubility, and off-target binding profiles [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.6 |
| Comparator Or Baseline | 2-(Pyridin-2-yl)ethanamine: 0.1 |
| Quantified Difference | Δ = -0.7 |
| Conditions | PubChem computed property; XLogP3 3.0 algorithm (release 2019.06.18) |
Why This Matters
A lower logP indicates improved aqueous solubility and potentially better developability profiles, directly impacting the compound's utility in in vitro assays and lead optimization cascades.
- [1] PubChem. (2026). 2,2-Dimethoxy-2-(pyridin-2-yl)ethan-1-amine. PubChem CID 22382062. View Source
- [2] PubChem. (2026). 2-Pyridineethanamine. PubChem CID 75919. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
